molecular formula C15H15NO5 B2488643 Diethyl 4-hydroxy-3,6-quinolinedicarboxylate CAS No. 41460-20-2

Diethyl 4-hydroxy-3,6-quinolinedicarboxylate

Cat. No.: B2488643
CAS No.: 41460-20-2
M. Wt: 289.287
InChI Key: COEYNUSEKQNMEJ-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxy-3,6-quinolinedicarboxylate is a chemical compound known for its unique structure and properties It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-hydroxy-3,6-quinolinedicarboxylate typically involves the reaction of aniline with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization, to form the quinoline ring system. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxy-3,6-quinolinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, each with unique properties and potential applications. These derivatives can be further functionalized to enhance their reactivity and selectivity in different chemical processes.

Scientific Research Applications

Diethyl 4-hydroxy-3,6-quinolinedicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 4-hydroxy-3,6-quinolinedicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the quinoline derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diethyl 4-hydroxy-3,6-quinolinedicarboxylate include:

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and have comparable biological activities.

    Quinoline-2,4-diones: These derivatives also exhibit unique chemical and biological properties.

Uniqueness

This compound stands out due to its specific functional groups, which confer unique reactivity and selectivity.

Properties

IUPAC Name

diethyl 4-oxo-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-12-10(7-9)13(17)11(8-16-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEYNUSEKQNMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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